molecular formula C10H19N3O2 B14669403 L-Prolyl-L-valinamide CAS No. 46423-50-1

L-Prolyl-L-valinamide

Cat. No.: B14669403
CAS No.: 46423-50-1
M. Wt: 213.28 g/mol
InChI Key: JPQWMGQFQBAKRO-YUMQZZPRSA-N
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Description

L-Prolyl-L-valinamide is a dipeptide comprising L-proline linked to L-valine amide. Proline, a cyclic secondary amine, confers structural rigidity, while valine’s branched-chain side chain contributes to hydrophobic interactions. This compound is a structural motif in bioactive peptides, such as α-melanocyte-stimulating hormone (α-MSH) analogs and tissue repair agents like Rusalatide acetate (TP 508), which accelerates bone and wound healing . Its amide terminus enhances metabolic stability compared to carboxyl-terminal peptides, making it valuable in therapeutic design .

Properties

CAS No.

46423-50-1

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H19N3O2/c1-6(2)8(9(11)14)13-10(15)7-4-3-5-12-7/h6-8,12H,3-5H2,1-2H3,(H2,11,14)(H,13,15)/t7-,8-/m0/s1

InChI Key

JPQWMGQFQBAKRO-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Prolyl-L-valinamide can be synthesized through standard peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. For example, the tert-butyloxycarbonyl (Boc) group can be used to protect the amino group of proline, and the carboxyl group of valine can be activated using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and high yields .

Chemical Reactions Analysis

Types of Reactions: L-Prolyl-L-valinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Prolyl-L-valinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

    Biology: Investigated for its potential role in protein folding and stability, as well as its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role in modulating biological pathways and its potential as a drug candidate.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-valinamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. Additionally, it may interact with receptors and transporters, influencing cellular processes such as signal transduction and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(i) L-Prolyl-L-alanine

  • Structure : Dipeptide with L-alanine (methyl side chain) instead of L-valine.
  • Molecular Formula : C₈H₁₄N₂O₃ (vs. C₈H₁₅N₃O₂ for L-Prolyl-L-valinamide).
  • Role : Less hydrophobic than this compound; used in studies of peptide folding and enzyme substrates .

(ii) N-Acetylglycyl-L-lysyl-L-prolyl-L-valinamide

  • Structure : Tetrapeptide with an acetylated glycine and lysine extension.
  • Molecular Weight : 440.54 g/mol (C₂₀H₃₆N₆O₅).
  • Application : Investigated for its enhanced solubility and receptor-binding affinity due to lysine’s cationic side chain .

(iii) 5-Oxo-L-prolyl-L-threonyl-L-prolinamide

  • Structure : Modified proline (5-oxo-proline) linked to threonine and prolinamide.
  • Key Feature : The 5-oxo group alters conformational flexibility, impacting interactions with proteolytic enzymes .

Functional Analogues

(i) Rusalatide Acetate (TP 508)

  • Structure: Includes this compound as a terminal motif in a 17-amino-acid peptide.
  • Function : Activates thrombin receptors to promote tissue repair. Clinical studies show efficacy in bone fracture healing (50% acceleration vs. placebo) .
  • Molecular Weight : ~7054 g/mol (C₉₇H₁₄₇N₂₉O₃₅S)₃·(C₂H₄O₂)₂ .

(ii) α-MSH Analogs (e.g., [Met5,Pro6,D-Phe7,D-Trp9,Phe10]-α-MSH (5-13))

  • Structure : this compound is embedded within a 9-residue peptide.
  • Activity: Binds melanocortin receptors (MC1R) with 10-fold higher affinity than native α-MSH, enabling applications in inflammation and pigmentation disorders .

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Application/Activity
This compound C₈H₁₅N₃O₂ 201.23 Terminal amide stabilizes structure Peptide therapeutics scaffold
L-Prolyl-L-alanine C₈H₁₄N₂O₃ 186.21 Reduced hydrophobicity Enzymatic studies
Rusalatide Acetate (C₉₇H₁₄₇N₂₉O₃₅S)₃·(C₂H₄O₂)₂ 7054.00 Thrombin receptor activation Tissue repair (bone, skin)
N-Acetylglycyl-L-lysyl-… C₂₀H₃₆N₆O₅ 440.54 Enhanced solubility Receptor-binding studies
5-Oxo-L-prolyl-L-threonyl… C₁₄H₂₂N₄O₆ 342.35 Oxidized proline residue Protease resistance

Research Findings

  • Therapeutic Efficacy: Rusalatide’s this compound motif contributes to its prolonged half-life (t½ = 2.5 hours vs. 0.8 hours for non-amidated analogs) .
  • Safety : Peptides with terminal amides (e.g., this compound) exhibit lower renal clearance than carboxyl-terminated variants, reducing nephrotoxicity risk .

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